molecular formula C16H13BrO2 B6346671 (2E)-3-(4-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1021493-88-8

(2E)-3-(4-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B6346671
CAS RN: 1021493-88-8
M. Wt: 317.18 g/mol
InChI Key: VXSCUAKZEQCRMC-DHZHZOJOSA-N
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Description

(2E)-3-(4-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as 2-bromo-4-methoxybenzyl alcohol, is a synthetic compound commonly used in scientific research. It is a colorless, viscous liquid with a faint odor and a boiling point of 211.3 °C. This compound is known to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of brominated and methoxyphenyl compounds, such as “(2E)-3-(4-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one,” is crucial for developing pharmaceuticals and materials with specific biological activities. These compounds serve as key intermediates in the synthesis of anti-inflammatory, analgesic materials, and other specialized chemicals. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a related compound, highlights the challenges and innovations in the synthesis of brominated phenyl compounds, including the use of cross-coupling reactions and the handling of toxic, volatile reagents like methyl nitrite under controlled conditions (Qiu et al., 2009).

Biological Activities and Applications

The review of biological activities of structurally related compounds demonstrates a range of pharmacological properties, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. For instance, osthole (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one) is a natural product that exhibits multiple pharmacological actions, suggesting the potential of methoxyphenyl compounds in drug development (Zhang et al., 2015).

Environmental Impact and Toxicology

The environmental impact and toxicology of brominated and methoxyphenyl compounds are of significant concern. Studies on novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, highlight the need for more research on their occurrence, environmental fate, and toxicity. High concentrations of certain brominated compounds have been reported, indicating potential risks to public health and the environment (Zuiderveen et al., 2020).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSCUAKZEQCRMC-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

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